

physical and chemical properties of 5-Fluoro-2-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzoyl chloride

Cat. No.: B2741607

[Get Quote](#)

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the physical, chemical, and practical aspects of **5-Fluoro-2-nitrobenzoyl chloride**. The content herein is structured to provide not just data, but actionable insights into the molecule's reactivity, synthetic utility, and safe handling.

Introduction: A Versatile Synthetic Building Block

5-Fluoro-2-nitrobenzoyl chloride, identified by CAS No. 394-02-5, is an important acyl chloride intermediate in organic synthesis.^{[1][2][3][4][5]} Its utility stems from a unique combination of functional groups on the benzene ring: a reactive acyl chloride, a strongly electron-withdrawing nitro group, and a moderately electron-withdrawing fluorine atom. This specific arrangement governs its reactivity and makes it a valuable precursor for the synthesis of a wide range of target molecules, particularly in the fields of pharmaceuticals and agrochemicals. Understanding the interplay of these groups is critical to leveraging this reagent's full synthetic potential.

Physicochemical and Molecular Properties

A precise understanding of a reagent's physical properties is fundamental to its application in a laboratory setting. The key properties of **5-Fluoro-2-nitrobenzoyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	394-02-5	[1] [2] [4] [5]
Molecular Formula	C ₇ H ₃ ClFNO ₃	[1]
Molecular Weight	203.55 g/mol	[1]
Appearance	Solid (Varies from white to yellow/green depending on purity)	[6]
Melting Point	60-61 °C	[7]
Boiling Point	128-130 °C at 2.5 mmHg	[7]
Solubility	Reacts with water and alcohols; soluble in many aprotic organic solvents (e.g., THF, DCM, Toluene).	[6]

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

Chemical Reactivity and Synthetic Logic

The synthetic utility of **5-Fluoro-2-nitrobenzoyl chloride** is dictated by the electrophilic nature of the acyl chloride carbon. The presence of the ortho-nitro and para-fluoro substituents significantly influences this reactivity.

- Acyl Chloride: This functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles.
- Nitro Group (-NO₂): Positioned ortho to the acyl chloride, this group is strongly electron-withdrawing via both resonance and inductive effects. This enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.
- Fluoro Group (-F): The fluorine atom at the para-position is electron-withdrawing through induction but electron-donating through resonance. Its net effect further modulates the electronic properties of the aromatic ring.

The combination of these features makes it a potent acylating agent.

Caption: Key functional groups and their influence on the reactivity of **5-Fluoro-2-nitrobenzoyl chloride**.

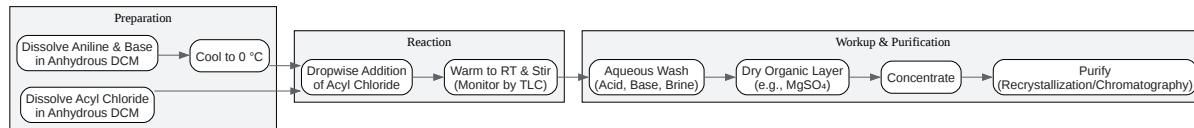
Typical Reactions: Amide and Ester Formation

The most common applications involve the reaction with nucleophiles like amines and alcohols to form amides and esters, respectively. These reactions are typically rapid and high-yielding.

Mechanism Insight: The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to yield the final amide product and hydrochloric acid (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Field-Proven Experimental Protocol: Synthesis of N-Aryl Amide

This protocol provides a reliable, step-by-step method for the acylation of an aniline derivative.


Objective: To synthesize N-(aryl)-5-fluoro-2-nitrobenzamide.

Materials:

- **5-Fluoro-2-nitrobenzoyl chloride** (1.0 eq)
- Substituted Aniline (1.0 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
- Reagent Addition: Dissolve **5-Fluoro-2-nitrobenzoyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography to yield the pure amide product.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of an N-aryl amide using **5-fluoro-2-nitrobenzoyl chloride**.

Spectroscopic Characterization

Proper characterization is essential for confirming the identity and purity of synthesized compounds. While the spectrum for the title compound itself is not readily available in public databases, the expected signals for analogous structures like 4-nitrobenzoyl chloride and 2-chloro-5-nitrobenzoyl chloride can provide a strong reference.[8][9]

- ¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by fluorine-proton and proton-proton coupling. The chemical shifts would be significantly downfield due to the deshielding effects of the nitro and acyl chloride groups.
- ¹³C NMR: Expect a carbonyl carbon signal around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the acyl chloride (typically \sim 1770-1800 cm^{-1}), and strong asymmetric and symmetric stretches for the NO_2 group (\sim 1530 cm^{-1} and \sim 1350 cm^{-1} , respectively).

Safety, Handling, and Storage

5-Fluoro-2-nitrobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[7]

- Hazards: It is corrosive to the skin, eyes, and respiratory system.[10][11] Contact with water will liberate toxic and corrosive hydrogen chloride (HCl) gas.[10] It is also a lachrymator, causing severe eye irritation.[6]
- Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[10][12]

- Handling: Avoid inhalation of dust or vapors.[12] Use only non-sparking tools and ensure adequate ventilation.[13] Keep away from water, bases, strong oxidizing agents, and alcohols.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] The container should be protected from moisture to prevent decomposition.

Conclusion

5-Fluoro-2-nitrobenzoyl chloride is a highly reactive and versatile reagent for organic synthesis. Its value lies in the predictable and potent electrophilicity of its acyl chloride group, which is significantly enhanced by the electronic effects of the ortho-nitro and para-fluoro substituents. By understanding its fundamental properties and employing rigorous, controlled experimental conditions, researchers can effectively utilize this compound as a key building block for constructing complex molecules in drug discovery and materials science.

References

- 2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570. PubChem. [\[Link\]](#)
- **5-Fluoro-2-Nitrobenzoyl chloride (1 x 5 g)**. Reagentia. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 [m.chemicalbook.com]
- 2. 5-Fluoro-2-nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. 5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 [chemicalbook.com]
- 4. 5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 | AAA39402 [biosynth.com]
- 5. 5-Fluoro-2-Nitrobenzoyl chloride (1 x 5 g) | Reagentia [reagentia.eu]
- 6. Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 [smolecule.com]

- 7. 709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride | Matrix Scientific [matrixscientific.com]
- 8. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Fluoro-2-nitrobenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2741607#physical-and-chemical-properties-of-5-fluoro-2-nitrobenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com